molecular formula C4H10N2O B12925208 (S)-Morpholin-2-amine

(S)-Morpholin-2-amine

Cat. No.: B12925208
M. Wt: 102.14 g/mol
InChI Key: UPIMOWOAXQPYNC-BYPYZUCNSA-N
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Description

(S)-Morpholin-2-amine is a chiral amine compound with a morpholine ring structure It is characterized by the presence of an amino group attached to the second carbon of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Morpholin-2-amine typically involves the enantioselective reduction of morpholin-2-one. One common method is the catalytic hydrogenation of morpholin-2-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the use of chiral auxiliaries or chiral pool synthesis starting from naturally occurring chiral compounds.

Industrial Production Methods: In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature, along with the use of specialized chiral catalysts to ensure high yield and enantiomeric excess. The choice of solvent and purification methods also plays a crucial role in the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-Morpholin-2-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form morpholin-2-one or other oxidized derivatives.

    Reduction: The compound can be further reduced to form secondary amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted morpholine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include morpholin-2-one, secondary amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of morpholine-based compounds, including (S)-morpholin-2-amine derivatives, as effective agents against various cancer types. For instance, a series of morpholine-acetamide derivatives were synthesized and evaluated for their biological activity against ovarian cancer. These compounds demonstrated significant inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α), making them promising candidates for further development as anti-cancer drugs .

Mechanism of Action
The mechanism by which these morpholine derivatives exert their effects involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis. In silico molecular docking studies have provided insights into the binding affinities of these compounds with target proteins, suggesting that modifications to the morpholine structure can enhance biological activity .

Catalysis

Catalytic Applications
this compound has been utilized as a catalyst in various organic reactions. For example, its immobilization on graphene oxide has been explored to create a highly effective acid-base catalyst for synthesizing heterocyclic compounds. The resulting composite exhibited improved catalytic performance due to the large surface area of graphene oxide and covalent bonding with this compound, enhancing both access to active sites and reusability .

Synthesis of Pharmaceuticals

Key Intermediate in Drug Synthesis
Morpholin-2-one derivatives, particularly those derived from this compound, have been used as key intermediates in the synthesis of several pharmaceuticals. Notably, they play a critical role in the production of Aprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy . The ability to produce enantiopure morpholinones through asymmetric synthesis methods further underscores their importance in drug development.

Polymer Chemistry

Functionalized Poly(aminoesters)
this compound is also involved in the synthesis of functionalized poly(aminoesters) through ring-opening polymerization of N-acyl morpholin-2-ones. These polymers have shown potential applications in gene delivery systems, offering advantages over traditional viral vectors due to their biocompatibility and ability to encapsulate genetic material effectively .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor ActivityPMC10694180Morpholine-acetamide derivatives showed significant inhibition of HIF-1α in ovarian cancer cells.
CatalysisNature 2023Graphene oxide immobilized this compound proved effective for synthesizing heterocycles.
Drug SynthesisPMC10278953Morpholinones derived from this compound serve as key intermediates for pharmaceuticals like Aprepitant.
Polymer ChemistryMDPI 2023Functionalized poly(aminoesters) from morpholinones exhibit potential for gene delivery applications.

Mechanism of Action

The mechanism of action of (S)-Morpholin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The morpholine ring structure provides additional stability and specificity in these interactions, making it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

    Morpholine: A structurally similar compound but lacks the chiral center and specific reactivity of (S)-Morpholin-2-amine.

    Piperazine: Another cyclic amine with similar applications but different chemical properties and reactivity.

    Pyrrolidine: A five-membered ring amine with distinct reactivity and applications compared to morpholine derivatives.

Uniqueness: this compound stands out due to its chiral nature, which imparts unique stereochemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and chiral drug development, where enantiomeric purity is crucial for biological activity and therapeutic efficacy.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(2S)-morpholin-2-amine

InChI

InChI=1S/C4H10N2O/c5-4-3-6-1-2-7-4/h4,6H,1-3,5H2/t4-/m0/s1

InChI Key

UPIMOWOAXQPYNC-BYPYZUCNSA-N

Isomeric SMILES

C1CO[C@@H](CN1)N

Canonical SMILES

C1COC(CN1)N

Origin of Product

United States

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